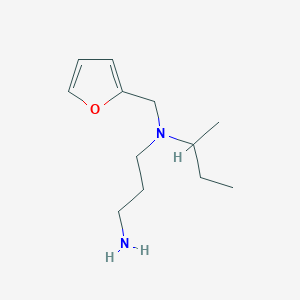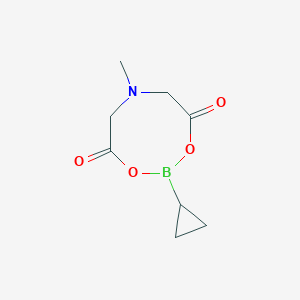
Ácido (6-metil-1H-indazol-5-il)borónico
Descripción general
Descripción
“(6-methyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 1310405-35-6 . It has a molecular weight of 175.98 and its IUPAC name is 6-methyl-1H-indazol-5-ylboronic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(6-methyl-1H-indazol-5-yl)boronic acid” is1S/C8H9BN2O2/c1-5-2-8-6 (4-10-11-8)3-7 (5)9 (12)13/h2-4,12-13H,1H3, (H,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(6-methyl-1H-indazol-5-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Aplicaciones Científicas De Investigación
Investigación del Cáncer
Este compuesto se utiliza como reactivo para la síntesis de benzonaftiridinonas piridinílicas, que son inhibidores de la diana mamífera de la rapamicina (mTOR). Estos inhibidores son significativos en la investigación del cáncer, ya que pueden tratar potencialmente diversas formas de cáncer al dirigirse a vías clave involucradas en el crecimiento y la proliferación celular .
Inhibición de la Cinasa
Otra aplicación implica la preparación de tieno[3,2-d]pirimidinas como inhibidores de la cinasa Tpl2. Los inhibidores de la cinasa son cruciales en las estrategias terapéuticas para el tratamiento de enfermedades inflamatorias y ciertos tipos de cáncer, ya que pueden bloquear enzimas cinasas específicas que contribuyen a la progresión de la enfermedad .
Inhibición Enzimática
El compuesto también se utiliza para desarrollar nuevos inhibidores de bisfosfonato de la farnesil pirofosfato sintasa humana. Esta enzima es un objetivo para los fármacos que tratan enfermedades relacionadas con los huesos, ya que desempeña un papel fundamental en la vía del mevalonato, que es crucial para el metabolismo óseo .
Investigación Neurológica
Sirve como precursor para la preparación de diazabicicloheptanos, que actúan como efectores para el receptor nicotínico neuronal α7. Este receptor es un objetivo importante en la investigación neurológica, particularmente para afecciones como la enfermedad de Alzheimer y la esquizofrenia .
Aplicaciones Antiinflamatorias
Los derivados del indazol, incluidos los sintetizados utilizando ácido (6-metil-1H-indazol-5-il)borónico, se han investigado por sus efectos sobre los mediadores inflamatorios en el cartílago de la osteoartritis. Específicamente, se han estudiado por su potencial para inhibir la ciclooxigenasa-2 (COX-2), que está involucrada en la respuesta inflamatoria .
Actividad Antituberculosa
Se han sintetizado y evaluado compuestos que contienen la porción indazol por su actividad antituberculosa contra Mycobacterium tuberculosis. Esto incluye la investigación de nuevos tratamientos para la tuberculosis, que sigue siendo un importante desafío para la salud mundial .
Mecanismo De Acción
Target of Action
Indazole derivatives have been known to inhibit and regulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
6-Methyl-1H-indazole-5-boronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling, it may be involved in the synthesis of various bioactive compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
Given its potential role in suzuki-miyaura coupling, it may contribute to the synthesis of various bioactive compounds, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1H-indazole-5-boronic acid. For instance, the compound should be stored in a cool environment (2-8°C) to maintain its stability . Additionally, the compound is classified as an Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-MBIB in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can limit its use in certain reactions. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for 6-MBIB. It could be used in the development of new pharmaceuticals and agrochemicals, as well as new polymers. It could also be used in the development of new catalysts and ligands for transition metal complexes. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods for the synthesis of compounds. Finally, it could be used in the development of new methods for the synthesis of polymers and other materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(6-methyl-1H-indazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTBPALNUPBIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)NN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657257 | |
| Record name | (6-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-35-6 | |
| Record name | B-(6-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)





![(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1387007.png)

![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)


